molecular formula C17H18FN3O B2959724 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788557-25-4

2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2959724
M. Wt: 299.349
InChI Key: IKTQAJVGHOARBU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, also known as FPPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FPPP belongs to the class of pyrrolidinyl arylamines and has been studied for its ability to interact with certain receptors in the brain.

Scientific Research Applications

Imaging Applications

  • Radiosynthesis for PET Imaging : A compound within the same chemical family, featuring a fluorine atom in its structure, was designed for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET) to study the translocator protein (18 kDa), indicative of neuroinflammation or tissue injury (Dollé et al., 2008).

Medicinal Chemistry

  • Inhibitory Activities : Compounds with the N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide structure have been evaluated for their selective inhibitory activities against Src kinase, showing potential anticancer properties (Fallah-Tafti et al., 2011). Similarly, fluorine-substituted compounds have been investigated for their anti-lung cancer activity (Hammam et al., 2005).
  • Kinase Inhibition and Anticancer Activity : The structural motif has been applied in the design of kinase inhibitors, demonstrating anticancer activity through modulation of the PI3K/mTOR pathway. Fluorinated derivatives were synthesized to improve metabolic stability, highlighting the role of fluorine in medicinal chemistry (Stec et al., 2011).

Material Science and Sensing

  • Fluorescence Sensing : A chemosensor based on a related structural framework showed remarkable fluorescence enhancement in the presence of Zn2+ ions. This sensor could potentially monitor Zn2+ concentrations in living cells and aqueous solutions, demonstrating the utility of fluorophenyl-pyridinyl acetamide derivatives in environmental and biological monitoring (Park et al., 2015).

Synthetic Chemistry

  • Synthetic Methodology : Research has focused on developing synthetic methodologies for constructing complex structures incorporating fluorophenyl and pyridinyl motifs. These studies provide insights into the synthesis of nitrogen heterocycles, which are crucial in drug development and materials science (Meyer, 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-14-6-4-13(5-7-14)11-17(22)20-15-8-10-21(12-15)16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTQAJVGHOARBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

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